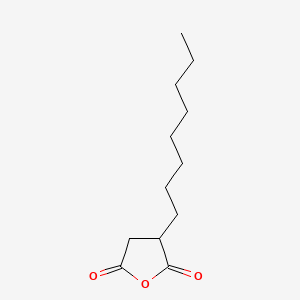

n-Octylsuccinic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77114. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-octyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJCSERLBQROJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884045 | |

| Record name | 2,5-Furandione, dihydro-3-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4200-92-4 | |

| Record name | Dihydro-3-octyl-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, dihydro-3-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4200-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-3-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-octylfuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

n-Octylsuccinic anhydride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of n-Octylsuccinic Anhydride (OSA)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (OSA), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and functional applications of OSA, with a focus on the mechanistic principles that underpin its utility.

Introduction: The Amphiphilic Architect

This compound (OSA), also referred to as Octenyl succinic anhydride (when the alkyl chain contains a double bond), is a cyclic dicarboxylic acid anhydride.[1] Its molecular structure is characterized by a reactive succinic anhydride ring and a hydrophobic eight-carbon (octyl or octenyl) chain.[2][3] This unique combination of a hydrophilic, reactive head group and a lipophilic tail makes OSA an exceptional molecule for imparting amphiphilic properties to various substrates.[4][5]

Its primary utility lies in the chemical modification of natural polymers like starch, chitosan, and hyaluronic acid.[4][6] Through an esterification reaction, the hydrophobic octyl chain is covalently attached to the polymer backbone, transforming the typically hydrophilic polymer into a surface-active agent capable of stabilizing emulsions and encapsulating lipophilic compounds.[5][7][8][9] This functionality is of paramount importance in the food, cosmetics, and pharmaceutical industries.[10][11][12]

Core Molecular Structure

Below is the fundamental structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of OSA dictate its handling, storage, and reaction conditions. It is typically a clear, colorless to yellow liquid.[2][10]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₃ | [2][13] |

| Molecular Weight | 212.29 g/mol | [13] |

| Appearance | Clear, colorless to yellow liquid | [2][10] |

| Melting Point | 8-12 °C | [14][15][16] |

| Boiling Point | 168 °C at 10 mm Hg | [14][15][16] |

| Density | ~1.0 g/mL at 25 °C | [14][15][16] |

| Refractive Index | ~1.469 (n20/D) | [12][14][15] |

| Solubility | Soluble in benzene; low solubility in water | [2][17] |

Stability and Storage: OSA is sensitive to moisture.[18] The anhydride ring can readily hydrolyze upon contact with water, opening to form the corresponding dicarboxylic acid. Therefore, it must be stored in a cool, dry place in a tightly sealed container, often under an inert atmosphere.[18][19]

Core Reactivity: The Anhydride Moiety

The chemical utility of OSA is dominated by the reactivity of its cyclic anhydride group. This moiety is highly electrophilic and susceptible to nucleophilic attack, leading to a ring-opening reaction. This reactivity is significantly greater than that of esters or amides.[20]

Esterification with Polysaccharides

The most prominent reaction of OSA is its esterification with hydroxyl-rich polymers, such as starch, cellulose, dextran, and hyaluronic acid.[3][4][6][8] This process is the foundation for creating amphiphilic biopolymers used in drug delivery, emulsification, and encapsulation.[5][21]

Mechanism: The reaction is typically conducted in an aqueous slurry under mildly alkaline conditions (pH 8-9).[1][17][22]

-

Deprotonation: The alkaline catalyst (e.g., NaOH) deprotonates a hydroxyl group on the polysaccharide, creating a more nucleophilic alkoxide ion.

-

Nucleophilic Attack: The alkoxide attacks one of the electrophilic carbonyl carbons of the OSA ring.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. This forms an ester bond, covalently linking the OSA molecule to the polymer, and generates a free carboxylate group.

Caption: Reaction mechanism for OSA esterification of a polysaccharide.

The introduction of the octyl group drastically increases the hydrophobicity of the local environment on the polymer, while the newly formed carboxyl group provides pH-responsive charge. This dual nature is the key to the functionality of OSA-modified polymers.[1][8]

Hydrolysis

As a reactive anhydride, OSA readily undergoes hydrolysis in the presence of water to form n-octylsuccinic acid.[14][20] This reaction is often an undesirable side reaction during esterification processes, reducing the efficiency of the modification.[17] Careful control of pH and reaction time is crucial to minimize hydrolysis and maximize the degree of substitution onto the target polymer.[17]

Amidation

OSA reacts with primary and secondary amines to form amides. The reaction proceeds via a similar nucleophilic acyl substitution mechanism. For instance, OSA can react with the ε-amino group of lysine residues in proteins to form stable amide bonds, effectively modifying the protein's surface properties.[23] This has applications in bioconjugation and the development of protein-based biomaterials.

Key Applications in Research and Drug Development

The ability of OSA to transform hydrophilic polymers into functional amphiphilic materials is leveraged across several high-value applications.

-

Drug Encapsulation and Delivery: OSA-modified starches and hyaluronic acid are used to create nanoparticles and nanogels for encapsulating hydrophobic drugs.[21][24] The hydrophobic core formed by the octyl chains can host lipophilic molecules, while the hydrophilic polymer backbone ensures dispersibility in aqueous media, enhancing drug solubility and bioavailability.[11][21][24] The release of the encapsulated drug can be controlled, sometimes following a quasi-Fickian diffusion process.[21]

-

Emulsifiers and Stabilizers: OSA-modified polysaccharides are highly effective emulsifiers for creating stable oil-in-water emulsions.[4][5][25] This is critical in the formulation of parenteral nutrition, vaccines, and drug delivery systems where a stable emulsion is required.[11]

-

Bioconjugation and Surface Modification: OSA can be used to modify the surfaces of proteins and other biomaterials.[12][23] This can be used to alter surface charge, improve biocompatibility, or provide a handle for further chemical modification.

Experimental Protocols & Characterization

Protocol: Synthesis of OSA-Modified Starch

This protocol describes a standard aqueous slurry method for preparing octenyl succinylated starch (OS-starch).[5][17]

Materials:

-

Native starch (e.g., waxy maize)

-

This compound (OSA)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Anhydrous ethanol

-

Deionized water

Procedure:

-

Slurry Preparation: Prepare a starch slurry (e.g., 30-35% w/w) in deionized water in a reaction vessel equipped with a pH meter and a stirrer.

-

pH Adjustment: While stirring, adjust the pH of the slurry to 8.5-9.0 by the dropwise addition of 0.1 M NaOH.[26]

-

OSA Addition: Slowly add the desired amount of OSA (e.g., 3% based on starch dry weight) to the slurry over a period of 1-2 hours. Maintain the pH within the 8.5-9.0 range by continuously adding NaOH solution as the reaction proceeds and generates carboxylic acid groups.[22]

-

Reaction: Allow the reaction to proceed for 3-5 hours at a controlled temperature (e.g., 30-35°C) after the OSA addition is complete.[17] The reaction is considered complete when pH stabilization occurs, indicating no further acid is being generated.

-

Neutralization: Adjust the pH of the slurry to 6.5-7.0 with 0.1 M HCl to stop the reaction.[26]

-

Purification: Centrifuge the mixture to collect the modified starch. Wash the product multiple times with deionized water and then with anhydrous ethanol to remove unreacted OSA and any salts.[22][26]

-

Drying: Dry the purified OSA-starch in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization: Determining the Degree of Substitution (DS)

The Degree of Substitution (DS) is a critical parameter that quantifies the extent of modification. It is defined as the average number of hydroxyl groups substituted with OSA per anhydroglucose unit of the starch.[17][26] A common method is alkali hydrolysis followed by back-titration.[26]

Procedure:

-

Accurately weigh a known amount of dried OSA-starch (e.g., 1.0 g) into a flask.

-

Add a defined excess volume of a standardized NaOH solution (e.g., 25.0 mL of 0.5 M NaOH).

-

Stir the mixture for a set period (e.g., 6-24 hours) to ensure complete hydrolysis of the ester bonds.[26]

-

Add a few drops of phenolphthalein indicator.

-

Titrate the excess (unreacted) NaOH with a standardized HCl solution (e.g., 0.1 M HCl) until the pink color disappears.

-

Perform a blank titration using unmodified starch to account for any interfering substances.

-

Calculate the DS using the appropriate formula, which relates the amount of consumed NaOH to the mass of the sample and the molar masses of the anhydroglucose unit and the OSA substituent.[26]

Other Characterization Techniques:

-

FTIR Spectroscopy: Successful esterification is confirmed by the appearance of a new carbonyl (C=O) stretching peak around 1725 cm⁻¹, characteristic of the ester bond.[22][26][27]

-

NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the attachment of the octyl group and identifying the positions of substitution on the glucose ring.[25][27]

-

Thermogravimetric Analysis (TGA): TGA can be used to assess changes in the thermal stability of the polymer after modification.[22][26]

Caption: Experimental workflow for synthesis and characterization of OSA-starch.

Safety and Handling

This compound is classified as an irritant.[19][28] It can cause skin and serious eye irritation.[19][28] Some related compounds may also cause allergic skin reactions or respiratory difficulties.[18]

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[28] Avoid contact with skin, eyes, and clothing.[28] Wash hands thoroughly after handling.[19][28]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[28][29]

-

Spills: For small spills, use an absorbent material, collect it, and place it in a suitable container for disposal.[19] Prevent runoff from entering drains.[19][29]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this chemical.[18][19][28][29]

References

- This compound | 4200-92-4. ChemicalBook.

- SPI Supplies Division Safety D

- Octenyl succinic anhydride-SDS. MedChemExpress.

- Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds. PubMed.

- SAFETY DATA SHEET - 2-Octenylsuccinic Anhydride. TCI Chemicals.

- SAFETY DATA SHEET - Succinic anhydride. Sigma-Aldrich.

- n-octyl succinic anhydride. Sigma-Aldrich.

- Octenyl succinic anhydride (n-OSA) refined, SG. TRIGON Chemie.

- Esterification of dextran by octenyl succinic anhydride (OSA): Physicochemical characterization and functional properties assessment.

- What Is Octenyl Succinic Anhydride Used For?. Ruqinba Chemical.

- Safety Data Sheet - Succinic anhydride, octadecenyl-. Angene Chemical.

- Octenyl succinic anhydride | 26680-54-6. ChemicalBook.

- n-Octenyl Succinic Anhydride /n-OSA/OSA. Linyi Kemele Co. Ltd..

- This compound | 4200-92-4. ChemScene.

- Schemes of chemical modification of polysaccharides with octenyl succinic anhydride (OSA).

- OCTENYLSUCCINIC ANHYDRIDE CAS#: 26680-54-6.

- Octenylsuccinic anhydride, ≥ 95.0%. Polysciences, Inc..

- Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature.

- Synthesis and characterization of octenyl succinic anhydride modified starches for food applications.

- Octenyl succinic anhydride | Intermedi

- Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications.

- Esterification of starch with octenylsuccinic acid anhydride.

- Modification of ‐OH group of HA with octenyl succinic anhydride.

- Preparation, Structural Characterization of Octenyl Succinic Anhydride-Modified Bamboo Shoot-Derived Cellulose Nano-Crystals. PMC - NIH.

- Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles. PLOS One.

- OCTENYLSUCCINIC ANHYDRIDE. ChemBK.

- Preparation, structure and properties of octenylsuccinic anhydride modified starch. K-REx.

- Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions. PMC - NIH.

- octenyl succinic anhydride: Topics. Science.gov.

- The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsific

- Preparation and characterization of octenyl succinic anhydride modified agarose deriv

- Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Tre

- Reactions of Anhydrides. YouTube.

- Preparation and characterization of octenyl succinic anhydride modified waxy maize starch hydrolyzate/chitosan complexes with enhanced interfacial properties. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 4200-92-4 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances of octenyl succinic anhydride modified polysaccharides as wall materials for nano-encapsulation of hydrophobic bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Octenyl succinic anhydride (n-OSA) refined, SG - TRIGON Chemie [trigon-chemie.com]

- 11. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 12. polysciences.com [polysciences.com]

- 13. chemscene.com [chemscene.com]

- 14. Octenyl succinic anhydride | 26680-54-6 [chemicalbook.com]

- 15. chemwhat.com [chemwhat.com]

- 16. chembk.com [chembk.com]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. 2spi.com [2spi.com]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]

- 23. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Preparation, structure and properties of octenylsuccinic anhydride modified starch [krex.k-state.edu]

- 26. Preparation, Structural Characterization of Octenyl Succinic Anhydride-Modified Bamboo Shoot-Derived Cellulose Nano-Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Preparation and characterization of octenyl succinic anhydride modified agarose derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tcichemicals.com [tcichemicals.com]

- 29. angenechemical.com [angenechemical.com]

n-Octylsuccinic anhydride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Reactivity of n-Octenyl Succinic Anhydride (OSA) for Advanced Applications

Executive Summary

n-Octenyl Succinic Anhydride (OSA) is a pivotal chemical intermediate renowned for its ability to impart amphiphilic properties to a variety of substrates, most notably biopolymers like starch. Its unique molecular architecture, featuring a reactive succinic anhydride head and a hydrophobic octenyl tail, allows for the strategic modification of materials to create highly effective emulsifiers, stabilizers, and encapsulation agents. This guide provides a comprehensive technical overview of the OSA molecular structure, its synthesis and core reactions, and its significant applications in research and drug development. By explaining the causal relationships between its structure and function, this document serves as a resource for scientists and professionals seeking to leverage OSA in advanced formulations and material science.

Introduction to n-Octenyl Succinic Anhydride (OSA)

n-Octenyl Succinic Anhydride, commonly referred to as OSA, is a cyclic dicarboxylic acid anhydride modified with an eight-carbon alkenyl chain. While the name "n-Octylsuccinic anhydride" implies a saturated alkyl group, the commercially significant and widely studied variant is derived from octene, resulting in an octenyl group containing a carbon-carbon double bond.[1] This guide will focus on this prevalent form, n-Octenyl Succinic Anhydride, with the molecular formula C12H18O3.[2][3]

The principal value of OSA lies in its capacity to chemically modify substrates containing hydroxyl or amine groups. The reaction, typically an esterification, grafts the entire OSA molecule onto the substrate. This process transforms hydrophilic materials, such as starch, into amphiphilic polymers with both water-loving (hydrophilic) and oil-loving (lipophilic) characteristics, making them highly valuable in the pharmaceutical, food, and cosmetic industries.[4][5]

| Property | Value |

| Molecular Formula | C12H18O3[2][3] |

| Molecular Weight | 210.27 g/mol [2][6] |

| CAS Number | 26680-54-6[3][7][8] |

| Appearance | Clear, colorless to yellow liquid[9] |

| Melting Point | 8-12 °C[1][7][8] |

| Boiling Point | 168 °C @ 10 mm Hg[1][7][8] |

| Density | ~1.0 g/mL at 25 °C[1][7][8] |

The Core Molecular Structure: A Duality of Function

The efficacy of OSA originates from its distinct bifunctional structure. It consists of a polar, reactive succinic anhydride "head" and a non-polar, hydrophobic "tail." This duality is the cornerstone of its utility.

Caption: Synthesis pathway of OSA via the Ene reaction.

Core Reactivity: Ring-Opening Esterification with Biopolymers

The most significant reaction of OSA in materials science is its esterification with hydroxyl-rich polymers like starch. [5]This reaction is typically performed in an aqueous slurry under mildly alkaline conditions (pH 8.0-9.0). The alkaline environment deprotonates a small fraction of the starch's hydroxyl groups, converting them into more potent alkoxide nucleophiles. These nucleophiles then attack one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a stable ester bond.

Caption: Mechanism of OSA esterification with a starch polymer.

Application in Drug Development & Advanced Materials

The transformation of hydrophilic polymers into amphiphilic materials via OSA modification is a powerful strategy in pharmaceutical formulation and drug delivery.

OSA-Modified Starch: A Keystone Biopolymer Excipient

When starch is modified with OSA, it becomes a highly effective stabilizer and emulsifier. [5]The resulting OSA-starch is widely used as a pharmaceutical excipient for several key functions:

-

Emulsion-Based Drug Delivery: Many active pharmaceutical ingredients (APIs) are poorly soluble in water, which limits their bioavailability. OSA-starch can stabilize oil-in-water emulsions, where the API is dissolved in the oil phase. [4]The OSA-starch molecules align at the oil-water interface, with the hydrophobic octenyl tails penetrating the oil droplets and the hydrophilic starch backbone remaining in the aqueous phase. This creates a stable formulation that prevents coalescence and improves the dissolution and absorption of the drug. [10]

-

Microencapsulation of Active Agents: OSA-starch is an excellent wall material for the microencapsulation of sensitive APIs, vitamins, and flavors. [5]In this application, an emulsion is first created with the active ingredient in the dispersed phase. The emulsion is then dried (e.g., by spray drying), and the OSA-starch forms a protective shell around the active core. This shell shields the API from degradation by oxygen, light, or moisture, and can be designed for controlled release in the body.

Experimental Protocol: Synthesis and Characterization of OSA-Modified Starch

This protocol describes a standard laboratory procedure for the synthesis of OSA-starch, a foundational workflow for researchers in drug delivery and material science. Objective: To synthesize OSA-modified starch with a target degree of substitution for use as a pharmaceutical-grade emulsifier.

Materials & Equipment:

-

Native starch (e.g., waxy maize starch)

-

n-Octenyl Succinic Anhydride (OSA)

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Hydrochloric acid (HCl), 0.1 M solution

-

Deionized water

-

Ethanol (95%)

-

pH meter, magnetic stirrer, beaker, filtration apparatus

Step-by-Step Synthesis Procedure:

-

Slurry Preparation: Prepare a 30% (w/w) aqueous starch slurry in a beaker with continuous stirring.

-

pH Adjustment: Calibrate the pH meter and adjust the slurry's pH to 8.5 using the 0.1 M NaOH solution.

-

OSA Addition: Slowly add 3% (w/w, based on dry starch weight) of OSA to the slurry dropwise over one hour. Maintain the pH at 8.5 throughout the addition by concurrently adding 0.1 M NaOH. The reaction consumes alkali, so a stable pH indicates the reaction is slowing.

-

Reaction: Allow the reaction to proceed for 3 hours at room temperature while maintaining the pH at 8.5.

-

Termination: Terminate the reaction by adjusting the pH of the slurry to 6.5 with 0.1 M HCl.

-

Purification: Filter the modified starch and wash it three times with deionized water to remove unreacted reagents and salts. Follow with two washes of 95% ethanol to remove any residual unreacted OSA.

-

Drying: Dry the purified OSA-starch in an oven at 40 °C until a constant weight is achieved.

-

Characterization: The key quality attribute is the Degree of Substitution (DS) , which quantifies the average number of hydroxyl groups substituted with OSA groups per anhydroglucose unit. This is often determined by back-titration methods that measure the amount of sodium hydroxide required to saponify the ester bond. A higher DS generally corresponds to greater hydrophobicity. [11]

Safety and Handling

As a reactive anhydride, OSA requires careful handling to ensure laboratory safety.

-

Hazards: OSA is a skin and eye irritant. [1][12][13]It may cause an allergic skin reaction or sensitization upon repeated contact. [2]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling OSA. [13][14]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [12][13]Avoid contact with skin, eyes, and clothing.

-

Storage: OSA is moisture-sensitive. The anhydride ring can hydrolyze to the corresponding dicarboxylic acid in the presence of water, rendering it inactive. Store in a tightly sealed container in a cool, dry place away from moisture. [2][12]

Conclusion

The molecular structure of n-Octenyl Succinic Anhydride is a masterclass in chemical design, providing a distinct combination of a reactive anchor and a hydrophobic functional group. This elegant structure-function relationship allows for the precise modification of biopolymers, converting them into high-performance amphiphilic materials. For researchers and drug development professionals, OSA is not merely a reagent but a versatile tool for solving critical formulation challenges, from enhancing the bioavailability of poorly soluble drugs to protecting sensitive active ingredients. A thorough understanding of its molecular characteristics is the key to unlocking its full potential in the next generation of advanced materials and pharmaceutical delivery systems.

References

-

SPI Supplies Division Safety Data Sheet. (2015). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2021). Retrieved from [Link]

-

What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical. (2024). Retrieved from [Link]

-

OCTENYLSUCCINIC ANHYDRIDE - ChemBK. (n.d.). Retrieved from [Link]

-

OCTENYLSUCCINIC ANHYDRIDE CAS#: 26680-54-6 • ChemWhat. (n.d.). Retrieved from [Link]

-

Bai, Y., & Shi, Y. C. (2013). Reaction of octenylsuccinic anhydride with a mixture of granular starch and soluble maltodextrin. Carbohydrate Polymers, 98(2), 1599–1602. [Link]

-

1-Octenylsuccinic anhydride - NIST WebBook. (n.d.). Retrieved from [Link]

- Altuna, L., et al. (2018). Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature. Food Hydrocolloids, 80, 97-110.

-

Altuna, L., et al. (2018). Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature. CONICET. Retrieved from [Link]

-

1-Octenyl succinic anhydride | C12H18O3 | CID 5362721 - PubChem. (n.d.). Retrieved from [Link]

-

octenyl succinic anhydride: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

2-Octenylsuccinic anhydride | C12H18O3 | CID 534543 - PubChem. (n.d.). Retrieved from [Link]

-

Development of an amorphous octenyl succinate anhydride starch-based emulsion to improve the stability and bioaccessibility of phloretin. (2023). PubMed. Retrieved from [Link]

-

Specialty Anhydride Applications: Spotlight on Succinic Anhydrides - Broadview Technologies, Inc. (n.d.). Retrieved from [Link]

-

(a) Modification of -OH group of HA with octenyl succinic anhydride (b)... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1-Octenylsuccinic anhydride [webbook.nist.gov]

- 4. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Octenyl succinic anhydride | C12H18O3 | CID 5362721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. Octenyl succinic anhydride | 26680-54-6 [chemicalbook.com]

- 9. This compound | 4200-92-4 [chemicalbook.com]

- 10. Development of an amorphous octenyl succinate anhydride starch-based emulsion to improve the stability and bioaccessibility of phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction of octenylsuccinic anhydride with a mixture of granular starch and soluble maltodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2spi.com [2spi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to n-Octylsuccinic Anhydride: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of the basic physical and chemical properties of n-Octylsuccinic anhydride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its characteristics and potential applications.

Introduction

This compound (OSA) is a cyclic dicarboxylic anhydride featuring a saturated eight-carbon alkyl chain. It belongs to the family of alkylsuccinic anhydrides, which are noted for their reactivity and utility as chemical intermediates. While its unsaturated counterpart, n-Octenylsuccinic anhydride, is extensively documented and widely used, this compound presents a more specialized profile. Understanding its fundamental properties is crucial for harnessing its potential in various scientific and industrial applications, including polymer modification and as a building block in organic synthesis. This guide aims to provide a detailed examination of its known characteristics.

Core Physical and Chemical Properties

The fundamental attributes of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

Identification and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 4200-92-4 | [1][2][3] |

| Molecular Formula | C₁₂H₂₀O₃ | [2][3][4] |

| Molecular Weight | 212.29 g/mol | [2][3][4] |

| Appearance | White to almost white powder or crystal | [4] |

| Purity | >98.0% (GC) | [3][4] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 63.0 to 67.0 °C | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in Benzene | [1] |

It is important to note the absence of publicly available data for the boiling point and density of this compound. Researchers should exercise caution and determine these properties experimentally if they are critical for their applications.

Chemical Structure and Reactivity

The chemical structure of this compound dictates its reactivity. The presence of a strained anhydride ring and a hydrophobic octyl chain are its key features.

Caption: Chemical structure of this compound.

The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the basis for its utility in synthesis and modification of other molecules.

Key Reactions

-

Hydrolysis: In the presence of water, this compound will hydrolyze to form n-octylsuccinic acid. This reaction is typically slow at neutral pH but is accelerated by acidic or basic conditions.

-

Esterification: The anhydride reacts with alcohols to form monoesters of n-octylsuccinic acid. This reaction is fundamental to its use in modifying hydroxyl-containing polymers like starches and celluloses.

-

Amidation: Reaction with primary or secondary amines yields the corresponding amides. This is a common route for creating functionalized molecules with specific properties.

Caption: Key reactions of this compound.

Synthesis

A plausible laboratory-scale synthesis of this compound would involve the hydrogenation of the more common n-Octenylsuccinic anhydride.

Hypothetical Synthesis Protocol: Hydrogenation of n-Octenylsuccinic Anhydride

Causality: This protocol is based on the standard catalytic hydrogenation of an alkene to an alkane. The double bond in the octenyl chain is reduced to a single bond, yielding the saturated octyl chain.

Methodology:

-

Dissolution: Dissolve n-Octenylsuccinic anhydride in a suitable solvent, such as ethyl acetate or ethanol, in a high-pressure reaction vessel.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10% palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the product by recrystallization from a suitable solvent system to obtain the final product with high purity.

Applications and Relevance to Drug Development

While specific applications for this compound are not extensively reported, its structural analogue, n-Octenylsuccinic anhydride (OSA), offers significant insight into its potential uses. OSA is widely employed to modify starches, creating amphiphilic polymers used as emulsifiers and encapsulating agents in the food and pharmaceutical industries.[5][6][7]

Given its saturated alkyl chain, this compound would impart a more hydrophobic and potentially more stable character to modified polymers compared to its unsaturated counterpart. This could be advantageous in drug delivery systems where controlled release and stability are paramount. Potential applications in drug development could include:

-

Prodrug Formation: The anhydride could be used to temporarily modify a drug molecule, improving its lipophilicity for better membrane permeability. The resulting ester or amide linkage could be designed to be cleaved enzymatically or hydrolytically in vivo, releasing the active drug.

-

Polymer Conjugation: Similar to OSA, this compound could be used to modify biocompatible polymers like polyethylene glycol (PEG) or chitosan. The resulting materials could self-assemble into nanoparticles or micelles for drug encapsulation and targeted delivery.

-

Surface Modification: The hydrophobic octyl chain could be used to modify the surface of drug carriers, influencing their interaction with biological membranes and potentially enhancing cellular uptake.

Safety and Handling

Based on the available information, this compound should be handled with care in a laboratory setting.

Hazard Identification and Precautionary Measures

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precautionary Statements:

-

Wash skin thoroughly after handling (P264).

-

Wear protective gloves, eye protection, and face protection (P280).[8]

-

IF ON SKIN: Wash with plenty of water (P302 + P352).

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[8][9]

-

If skin irritation occurs: Get medical advice/attention (P332 + P313).

-

If eye irritation persists: Get medical advice/attention (P337 + P313).

-

Storage and Stability

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[9]

-

Conditions to Avoid: Moisture sensitive.

Conclusion

This compound is a chemical intermediate with a well-defined set of basic physical and chemical properties. While its applications are not as broadly documented as its unsaturated analog, its inherent reactivity and the properties it can impart to other molecules suggest significant potential, particularly in the fields of polymer chemistry and drug development. Further research into its specific applications is warranted to fully explore its utility. This guide provides a foundational understanding for scientists and researchers looking to work with this compound.

References

-

Altuna, L., et al. (2018). Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature. ResearchGate. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Available at: [Link]

-

SPI Supplies Division. (2015). Safety Data Sheet Section 1: Identification Section 2: Hazard Identification. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Dodecenyl succinic anhydride. Available at: [Link]

-

ResearchGate. (n.d.). Esterification of starch with octenylsuccinic acid anhydride. Available at: [Link]

-

Ruqinba Chemical. (2024). What Is Octenyl Succinic Anhydride Used For?. Available at: [Link]

-

MDPI. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Available at: [Link]

-

Tyger Scientific Inc. (n.d.). This compound - 4200-92-4. Available at: [Link]

-

TRIGON Chemie. (2025). Octenyl succinic anhydride (n-OSA) refined, SG. Available at: [Link]

-

PubMed. (2024). Esterification of dextran by octenyl succinic anhydride (OSA): Physicochemical characterization and functional properties assessment. Available at: [Link]

-

CORE. (n.d.). Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. Available at: [Link]

-

DIAMOND INTERCHEM. (n.d.). Octenyl Succinic Anhydride. Available at: [Link]

-

Food Additive. (2025). Unlock Enhanced Food Stability with Octenyl Succinic Anhydride: A Comprehensive Guide. Available at: [Link]

Sources

- 1. This compound | 4200-92-4 [chemicalbook.com]

- 2. CAS RN 4200-92-4 | Fisher Scientific [fishersci.ca]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 7. Octenyl Succinic Anhydride - DIAMOND INTERCHEM [diamondinterchem.co.th]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 2spi.com [2spi.com]

An In-Depth Technical Guide to n-Octylsuccinic Anhydride (OSA) Modification: From Discovery to Contemporary Applications

A Senior Application Scientist's Perspective

This guide offers a comprehensive technical exploration of n-Octylsuccinic anhydride (OSA) modification, a pivotal chemical technique with significant impact across diverse scientific and industrial sectors. We will trace its origins, dissect the underlying chemical principles, provide actionable experimental guidance, and survey its multifaceted applications in food science, pharmaceuticals, and material science. This document is intended to serve as a robust resource for researchers, scientists, and professionals in drug development, providing the foundational knowledge and practical insights necessary to leverage this versatile chemical tool.

Genesis and Historical Trajectory of a Versatile Modifier

The story of this compound (OSA) modification began with the pioneering work of Caldwell and Wurzburg in 1953, who patented the esterification of starch with substituted cyclic dicarboxylic acid anhydrides.[1][2] This innovation laid the groundwork for the development of amphiphilic polymers. The unique structure of OSA, featuring a reactive anhydride ring and a hydrophobic octenyl chain, made it an ideal candidate for imparting both hydrophilic and lipophilic properties to various substrates.[1][3][4]

A major breakthrough for OSA was its approval as a food additive, particularly for starch modification.[5] This sanction propelled its widespread use as an emulsifier and stabilizer in a myriad of food products.[3][6] The ability of OSA-modified starch to effectively stabilize oil-in-water emulsions proved invaluable in formulations for beverages, sauces, and dressings.[3][6][7] The success in the food industry catalyzed further research, extending the application of OSA to other biopolymers and paving the way for its use in advanced materials and drug delivery systems.

The Core Chemistry: Synthesis and Reaction Mechanisms

The effectiveness of OSA as a modifying agent is rooted in its chemical reactivity and structure. The anhydride group provides a site for reaction with nucleophiles, while the octenyl chain confers hydrophobicity.[8][9]

Synthesis of this compound

Industrially, OSA is synthesized through the reaction of maleic anhydride with 1-octene, followed by hydration and subsequent dehydration to yield the final anhydride. The purity of the resulting OSA is paramount for its performance in modification reactions.

The Esterification Reaction

The fundamental reaction of OSA modification is the esterification of a substrate, most commonly starch.[1] This process introduces hydrophobic octenylsuccinyl groups onto the hydrophilic starch backbone, creating an amphiphilic molecule.[4] The reaction is typically conducted in an aqueous slurry under mild alkaline conditions, with the pH maintained around 8.0-9.0.[1][2][10] The alkaline environment facilitates the nucleophilic attack of the starch's hydroxyl groups on the anhydride ring.[4]

This esterification primarily occurs in the amorphous regions of the starch granules.[4][11][12] The extent of this modification is quantified by the degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose unit.[1] The DS is a critical parameter that dictates the functional properties of the modified starch and is influenced by factors such as OSA concentration, temperature, pH, and reaction time.[1]

Reaction of OSA with Starch

Caption: General schematic of the esterification of starch with this compound.

A Practical Guide: Methodologies and Protocols

Precise control over reaction conditions is crucial for successful and reproducible OSA modification. The following is a standardized laboratory-scale protocol for the modification of starch.

Experimental Protocol: OSA Modification of Starch

Materials:

-

Starch (e.g., corn, waxy maize)

-

This compound (OSA)

-

Sodium Hydroxide (NaOH) solution (3%)

-

Hydrochloric Acid (HCl) solution (0.5 M)

-

Ethanol (95%)

-

Distilled water

Procedure:

-

Slurry Preparation: A starch slurry (typically 35% w/w) is prepared in distilled water.[2]

-

pH Adjustment: The pH of the slurry is adjusted to 8.2-8.4 with a 0.5 M NaOH solution.[13]

-

OSA Addition: The desired amount of OSA (up to 3% based on starch dry weight) is added dropwise to the slurry while maintaining the pH with NaOH solution.[10][13] The reaction is typically conducted at a controlled temperature, often around 35°C.[1][13]

-

Reaction: The reaction is allowed to proceed for a set time, often several hours, until the pH stabilizes.[1][2]

-

Neutralization: The reaction is terminated by adjusting the pH to 6.5 with a 0.5 M HCl solution.[13]

-

Washing and Recovery: The modified starch is recovered by centrifugation, washed multiple times with distilled water and ethanol to remove unreacted reagents, and then dried.[1][13]

Self-Validation: The success of the modification can be confirmed through various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy can detect the presence of the newly formed ester bonds, while Nuclear Magnetic Resonance (NMR) can be used to determine the degree of substitution.[11][14][15][16] The functional properties, such as emulsifying capacity, of the modified starch should also be assessed and compared to the native starch.

Diverse Applications: A Testament to Versatility

The amphiphilic nature conferred by OSA modification has led to a broad spectrum of applications.

The Food Industry

In the food sector, OSA-modified starch is a widely used additive, valued for its ability to enhance texture, stability, and shelf-life.[3] Its primary functions include:

-

Emulsification and Stabilization: It is highly effective in stabilizing oil-in-water emulsions, making it a key ingredient in salad dressings, sauces, and beverages.[3][6][7]

-

Encapsulation: It is used to encapsulate flavors and vitamins, protecting them from degradation.[17]

-

Fat Replacement: OSA-modified starch can be used as a fat replacer in various food products, contributing to lower-calorie options.[17][18]

-

Texture and Mouthfeel: It improves the texture and mouthfeel of products like frozen foods and dairy items.[6]

Table 1: Functional Properties of OSA-Modified Starch in Food Applications

| Property | Enhancement by OSA Modification |

| Solubility and Transparency | Increased, leading to clearer food products.[6] |

| Anti-Aging Properties | Reduced starch retrogradation, improving shelf life.[6] |

| Acid and Heat Stability | Improved stability under harsh processing conditions.[6] |

| Emulsifying Abilities | Enhanced stabilization of oil-in-water emulsions.[6] |

| Digestibility | Often leads to an increase in resistant starch content.[5][10][12][19] |

Pharmaceuticals and Drug Delivery

The unique properties of OSA-modified polymers are also being harnessed in the pharmaceutical field.[3][7][20] They can be used to:

-

Encapsulate Hydrophobic Drugs: OSA-modified polysaccharides, like inulin and hyaluronic acid, can form micelles or nanogels to encapsulate and deliver hydrophobic drugs, improving their solubility and bioavailability.[21][22]

-

Controlled Release: These systems can be designed for the controlled and targeted release of therapeutic agents.[7][21] For instance, OSA-modified hyaluronic acid nanogels have been explored for the delivery of antimicrobial peptides for skin wound infections.[22]

Drug Delivery with OSA-Modified Polymers

Caption: Conceptual workflow of drug encapsulation and release using OSA-modified polymers.

Material Science

In material science, OSA modification is being explored to create novel, functional biomaterials.[7] This includes the development of:

-

Biodegradable Plastics: OSA can be used in the production of more environmentally friendly plastics.[7]

-

Coatings and Adhesives: It can enhance the water resistance and adhesion of coatings and sealants.[7]

-

Biopolymer-Sulfur Composites: OSA-modified starch has been used to create recyclable thermoplastic materials through inverse vulcanization with sulfur.[23]

Future Outlook

The field of this compound modification continues to evolve, with ongoing research focused on optimizing reaction processes and exploring novel applications. The versatility of this chemical modification, coupled with the abundance and renewability of substrates like starch, positions OSA as a key technology for the development of sustainable and high-performance materials. As our understanding of the structure-function relationships of these modified polymers deepens, we can expect to see even more innovative applications emerge in the years to come.

References

-

Ruqinba. (2024, April 22). Enhancing Food Quality with OSA-Modified Starch: Key Benefits. [Link]

-

MDPI. (2021, April 11). Effect of Octenyl Succinic Anhydride (OSA) Modified Starches on the Rheological Properties of Dough and Characteristic of the Gluten-Free Bread. [Link]

-

PMC - NIH. (2022, June 17). Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings. [Link]

-

Preprints.org. (2020, May 16). Production and Application of Octenyl Succinic-Modified Starch as Fat Replacer: A Review of Established and Recent Research. [Link]

-

Ruqinba Chemical. (2024, June 17). What Is Octenyl Succinic Anhydride Used For?. [Link]

-

CONICET. (n.d.). Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of octenyl succinic anhydride modified starches for food applications. A review of recent literature | Request PDF. [Link]

-

ResearchGate. (n.d.). (a) Modification of ‐OH group of HA with octenyl succinic anhydride (b).... [Link]

-

ResearchGate. (n.d.). 3 Regulatory Limits for Starch Sodium Octenyl Succinate. The Testing.... [Link]

-

PubMed. (2013, November 6). Reaction of octenylsuccinic anhydride with a mixture of granular starch and soluble maltodextrin. [Link]

-

Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Chemistry. [Link]

-

PubMed. (2021, March 1). Synthetic mechanism of octenyl succinic anhydride modified corn starch based on shells separation pretreatment. [Link]

-

ElectronicsAndBooks. (n.d.). Reaction of octenylsuccinic anhydride with a mixture of granular starch and soluble maltodextrin. [Link]

-

NIH. (2019, February 20). Properties and Digestibility of Octenyl Succinic Anhydride-Modified Japonica-Type Waxy and Non-Waxy Rice Starches. [Link]

-

Octenyl-succinylated inulin for the encapsulation and release of hydrophobic compounds. (2020, June 15). PubMed. [Link]

-

Materials Advances (RSC Publishing). (2021, March 12). Inverse vulcanization of octenyl succinate-modified corn starch as a route to biopolymer–sulfur composites. [Link]

-

Science.gov. (n.d.). octenyl succinic anhydride: Topics by Science.gov. [Link]

-

MDPI. (n.d.). The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. [Link]

-

ChemBK. (n.d.). OCTENYLSUCCINIC ANHYDRIDE. [Link]

-

Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. [Link]

-

MDPI. (2023, January 31). Preparation and Physico-Chemical Characterization of OSA-Modified Starches from Different Botanical Origins and Study on the Properties of Pickering Emulsions Stabilized by These Starches. [Link]

-

NguyenStarch. (n.d.). Octenyl-succinic anhydride. [Link]

-

MDPI. (2021, April 18). Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches. [Link]

-

MDPI. (n.d.). Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings. [Link]

-

PubMed. (2025, March). Preparation and characterization of the octenyl succinic anhydride (OSA) modified sphingan WL gum as novel biopolymeric surfactants. [Link]

-

PMC - NIH. (2023, January 28). Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections. [Link]

-

MDPI. (n.d.). Functionalities of Octenyl Succinic Anhydride Wheat Starch and Its Effect on the Quality of Model Dough and Noodles. [Link]

-

YouTube. (2025, October 14). An Overview of Analytical Techniques for Polymer Characterization. [Link]

-

ResearchGate. (n.d.). Modification of Octenyl Succinic Anhydride Starch by Grafting Folic Acid and its Potential as an Oral Colonic Delivery Carrier | Request PDF. [Link]

-

PubMed. (n.d.). A 3-week dietary safety study of octenyl succinic anhydride (OSA)-modified starch in neonatal farm piglets. [Link]

-

Unlock Enhanced Food Stability with Octenyl Succinic Anhydride: A Comprehensive Guide. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

PubMed. (2024, June 25). Understanding regulating effects of protein-anionic octenyl succinic anhydride-modified starch interactions on the structural, rheological, digestibility and release properties of starch. [Link]

-

Wikipedia. (n.d.). Octenylsuccinic acid. [Link]

-

PMC - NIH. (n.d.). Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions. [Link]

-

ResearchGate. (2016, February 26). Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles. [Link]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Enhancing Food Quality with OSA-Modified Starch: Key Benefits [rqbchemical.com]

- 7. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 8. Octenyl succinic anhydride | 26680-54-6 [chemicalbook.com]

- 9. OCTENYLSUCCINIC ANHYDRIDE [chembk.com]

- 10. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic mechanism of octenyl succinic anhydride modified corn starch based on shells separation pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Properties and Digestibility of Octenyl Succinic Anhydride-Modified Japonica-Type Waxy and Non-Waxy Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. measurlabs.com [measurlabs.com]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Production and Application of Octenyl Succinic-Modified Starch as Fat Replacer: A Review of Established and Recent Research[v1] | Preprints.org [preprints.org]

- 19. mdpi.com [mdpi.com]

- 20. nbinno.com [nbinno.com]

- 21. Octenyl-succinylated inulin for the encapsulation and release of hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inverse vulcanization of octenyl succinate-modified corn starch as a route to biopolymer–sulfur composites - Materials Advances (RSC Publishing) [pubs.rsc.org]

solubility of n-Octylsuccinic anhydride in various solvents

An In-depth Technical Guide to the Solubility of n-Octylsuccinic Anhydride in Various Solvents

Introduction

This compound (n-OSA), a derivative of succinic anhydride featuring an eight-carbon alkyl chain, is a reactive chemical intermediate of significant interest in pharmaceutical and material sciences. Its molecular structure, which combines a hydrophobic octyl group and a polar, reactive anhydride ring, imparts an amphiphilic character. This dual nature is leveraged in applications such as the modification of starch to create emulsifiers and stabilizers (octenyl succinylated starch or OS-starch) for use in drug delivery systems, personal care products, and food formulations.[1][2][3] In drug development, for instance, OSA-modified starches are employed to enhance the stability and bioavailability of capsules and tablets and to facilitate the controlled release of active pharmaceutical ingredients (APIs).[3][4][5]

Understanding the solubility of this compound is a critical prerequisite for its effective use. Solubility data governs the choice of reaction media, purification strategies, and formulation protocols. This guide provides a comprehensive overview of the theoretical principles governing the solubility of n-OSA, a predictive assessment of its behavior in various solvent classes, and detailed, field-proven protocols for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] this compound (C₁₂H₂₀O₃) possesses a distinct amphiphilic architecture that determines its solubility profile.[1][7]

-

Nonpolar Moiety: The eight-carbon alkyl (octyl) chain is a significant nonpolar, hydrophobic segment. This chain readily interacts with nonpolar solvents through van der Waals forces.

-

Polar Moiety: The succinic anhydride ring is a polar, hydrophilic functional group. The carbonyl groups in the anhydride ring create a dipole moment, allowing for dipole-dipole interactions with polar solvents.

This dual-character suggests that n-OSA will exhibit nuanced solubility across a spectrum of solvents. Its overall solubility in a given solvent is a balance between the contributions of its nonpolar tail and its polar head. This is a similar characteristic observed in related long-chain anhydrides like heptanoic anhydride.[6]

Predictive Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |

| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene, Benzene | High | The long, nonpolar octyl chain of n-OSA promotes strong van der Waals interactions with nonpolar solvents, leading to good solvation. n-OSA is reported to be soluble in benzene.[7] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents possess a moderate polarity that is highly compatible with the overall polarity of the n-OSA molecule, effectively solvating both the alkyl chain and the anhydride ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar anhydride ring. Their organic nature also accommodates the nonpolar tail. Related compounds like succinic and phthalic anhydrides show good solubility in acetone and ethyl acetate.[8][11] |

| Polar Protic | Water, Alcohols (Ethanol, Methanol), Carboxylic Acids | Low & Reactive | Protic solvents, especially water and alcohols, will react with the anhydride ring. The anhydride undergoes hydrolysis in water to form n-octylsuccinic acid, and alcoholysis with alcohols to form a monoester.[11] While some initial dissolution may occur, the parent compound is unstable in these media. The solubility of anhydrides in alcohols generally increases with temperature, but so does the rate of reaction.[9][12] |

Experimental Determination of Solubility

To generate precise, quantitative solubility data for this compound in a specific solvent system, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.[13][14][15][16] The subsequent concentration analysis can be performed using various techniques, with UV-Visible Spectroscopy being a common and accessible method.[17][18]

Causality Behind Method Selection

-

Isothermal Shake-Flask Method: This method is chosen to ensure that the system reaches true thermodynamic equilibrium, providing a definitive solubility value at a given temperature.[14] This is crucial for applications where long-term stability is important. The extended equilibration time (24-72 hours) allows for the complete saturation of the solvent.

-

UV-Visible Spectroscopy for Quantification: This technique is selected for its sensitivity and simplicity, provided the analyte has a suitable chromophore.[19] While n-OSA itself may have weak UV absorbance, its concentration can often be determined accurately. If absorbance is too low, derivatization or an alternative method like HPLC would be necessary. This protocol assumes n-OSA has a quantifiable absorbance signature in the chosen solvent. A calibration curve is essential for converting absorbance readings into concentration, ensuring the trustworthiness of the results.[18]

Experimental Workflow Diagram

Detailed Protocol: Isothermal Shake-Flask & UV-Vis Analysis

Materials:

-

This compound (high purity)

-

Anhydrous grade organic solvent of interest

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes (glass or chemically resistant)

-

Syringe filters (0.22 µm, chemically compatible with the solvent, e.g., PTFE)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

Part A: Preparation of Saturated Solution

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials (perform in triplicate for statistical validity). "Excess" is critical; ensure a visible amount of undissolved liquid n-OSA remains at the bottom after equilibration.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to each vial.

-

Sealing: Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in the isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[14] The time required should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath (at the same temperature) for at least 4-6 hours to allow the undissolved n-OSA to settle.[15]

Part B: Sample Analysis by UV-Vis Spectroscopy

-

Calibration Curve: Prepare a series of standard solutions of n-OSA of known concentrations in the chosen solvent. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve. The linearity (R² > 0.99) of this curve validates the method for quantification.

-

Sampling: Carefully withdraw a sample of the clear supernatant from the equilibrated vials using a syringe. Avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.[18] This step is crucial to remove any microscopic undissolved droplets that could artificially inflate the measured concentration.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample.

-

Calculation: Use the absorbance value and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to find the concentration of the saturated solution. This value represents the solubility of n-OSA in that solvent at the specified temperature.

Safety and Handling Considerations

As a reactive anhydride, this compound requires careful handling.

-

Irritation: It is classified as a skin and eye irritant.[20][21][22]

-

Sensitization: May cause sensitization by skin contact.[20]

-

Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21][22] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to moisture and will hydrolyze upon contact with water.[23]

Conclusion

This compound exhibits a predictable solubility profile based on its amphiphilic structure. It is expected to be highly soluble in nonpolar and chlorinated organic solvents and moderately to highly soluble in polar aprotic solvents. Due to its reactivity, it is considered unstable and reactive in polar protic solvents like water and alcohols. For researchers and drug development professionals, this predictive framework serves as an essential starting point for solvent selection. However, for precise formulation and process design, this guide strongly advocates for the experimental determination of solubility using robust, validated protocols such as the isothermal shake-flask method coupled with a reliable analytical technique like UV-Vis spectroscopy.

References

- ChemicalBook. This compound | 4200-92-4.

- SPI Supplies Division.

- Solubility of Things. Spectroscopic Techniques.

- TAINUO CHEMICAL. Understanding Phthalic Anhydride Solubility: Key Factors.

- POLYMER ADD PTE LTD.

- Ganswindt, M., et al. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing, 2015.

- Unknown.

- BenchChem. A Technical Guide to the Solubility of Heptanoic Anhydride in Organic Solvents.

- Bevan, C. D., & Lloyd, R. S.

- Pan, L., et al. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 2001.

- Sigma-Aldrich.

- WHO. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Hefter, G., & Tomkins, R. P. T. (Eds.). The Experimental Determination of Solubilities. John Wiley & Sons, 2003.

- KOYON. What is the solubility of maleic anhydride in different solvents?.

- MedChemExpress.

- Ruqinba Chemical. What Is Octenyl Succinic Anhydride Used For?.

- F. G. Butt, et al. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Kumar, S., et al. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 2013.

- MedChemExpress. Octenyl succinic anhydride.

- ChemWhat. OCTENYLSUCCINIC ANHYDRIDE CAS#: 26680-54-6.

- Hong, W., et al. Measurement and correlation of the solubility of maleic anhydride in different organic solvents.

- ChemicalBook. Octenyl succinic anhydride | 26680-54-6.

- Bergström, C. A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chen, R., et al. Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlock Enhanced Food Stability with Octenyl Succinic Anhydride: A Comprehensive Guide.

- NIST. 1-Octenylsuccinic anhydride. NIST WebBook.

- TCI Chemicals. SAFETY DATA SHEET: Octadecenylsuccinic Anhydride.

- MP Biomedicals. SUCCINIC ANHYDRIDE--N/H.

- Wang, Y., et al. Development of an amorphous octenyl succinate anhydride starch-based emulsion to improve the stability and bioaccessibility of phloretin. PubMed, 2022.

- ChemicalBook. The solubility of Succinic anhydride.

- Khalid, I., et al. Modification of ‐OH group of HA with octenyl succinic anhydride.

- Zhang, T., et al. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions.

- Yang, W., et al. Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K.

- TRIGON Chemie. Octenyl succinic anhydride (n-OSA) refined, SG.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. Development of an amorphous octenyl succinate anhydride starch-based emulsion to improve the stability and bioaccessibility of phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 4200-92-4 [chemicalbook.com]

- 8. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 9. koyonchem.com [koyonchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. scirp.org [scirp.org]

- 18. pharmatutor.org [pharmatutor.org]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. 2spi.com [2spi.com]

- 21. 2017erp.com [2017erp.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. tcichemicals.com [tcichemicals.com]

Topic: n-Octylsuccinic Anhydride (OSA): Mechanism of Action on Polysaccharides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of polysaccharides with n-Octylsuccinic anhydride (OSA) is a cornerstone of chemical derivatization, imparting amphiphilic properties to naturally hydrophilic biopolymers. This guide elucidates the core mechanism of this esterification reaction, offering a detailed exploration of the chemical principles, influencing parameters, and analytical validation techniques. The primary reaction involves the nucleophilic attack of polysaccharide hydroxyl groups on the carbonyl carbon of the anhydride ring, a process critically dependent on alkaline catalysis. However, this is contested by the parallel, and often predominant, hydrolysis of OSA in the aqueous reaction medium. Understanding and controlling the delicate balance between esterification and hydrolysis is paramount to achieving a desired Degree of Substitution (DS) and high reaction efficiency. This document provides senior application-level insights into optimizing reaction conditions—including pH, temperature, reactant concentrations, and substrate morphology—and presents validated, step-by-step protocols for both the synthesis and characterization of OSA-modified polysaccharides.

Introduction: The Advent of Amphiphilic Polysaccharides

Native polysaccharides, such as starch, cellulose, and chitosan, are valued for their biocompatibility, biodegradability, and wide availability.[1][2] However, their inherent hydrophilicity limits their application in systems requiring interfacial activity, such as emulsions and encapsulation technologies. Chemical modification via esterification with OSA introduces a dual-character functionality into the polymer backbone. The process grafts a hydrophobic octenyl chain and an ionic carboxyl group onto the polysaccharide, transforming it into a potent amphiphilic hydrocolloid.[3]

These OSA-modified polysaccharides are extensively used as high-performance emulsifiers, encapsulation agents for hydrophobic bioactive compounds, and fat replacers in the food and pharmaceutical industries.[4] The efficacy of an OSA-polysaccharide is largely dictated by its Degree of Substitution (DS)—the average number of hydroxyl groups substituted per monomeric unit—making the precise control of the modification process a critical objective for researchers.[5][6]

The Core Reaction Mechanism: A Tale of Two Pathways

The synthesis of OSA-modified polysaccharides is typically performed in an aqueous slurry under mild alkaline conditions. The fundamental reaction is an esterification, but it exists in competition with a hydrolysis side reaction.

Primary Pathway: Alkaline-Catalyzed Esterification

The desired reaction is the covalent linkage of OSA to the polysaccharide backbone via an ester bond. This proceeds through a nucleophilic acyl substitution mechanism.

-

Activation of Polysaccharide: In a slightly alkaline medium (typically pH 8.0-9.5), a fraction of the hydroxyl groups (-OH) on the polysaccharide are deprotonated to form more nucleophilic alkoxide ions (-O⁻).[7][8]

-

Nucleophilic Attack: The alkoxide ion attacks one of the electrophilic carbonyl carbons of the this compound ring.

-

Ring Opening: This attack leads to the opening of the cyclic anhydride ring, forming a tetrahedral intermediate which then collapses.

-